3-benzoyl-4-(3,4-dimethylbenzenesulfonyl)-6-methoxyquinoline
Description
3-Benzoyl-4-(3,4-dimethylbenzenesulfonyl)-6-methoxyquinoline is a synthetically derived quinoline derivative characterized by a benzoyl group at position 3, a 3,4-dimethylbenzenesulfonyl moiety at position 4, and a methoxy group at position 4. Structural determination of such compounds often relies on crystallographic tools like SHELX programs, which are widely used for small-molecule refinement .
Properties
IUPAC Name |
[4-(3,4-dimethylphenyl)sulfonyl-6-methoxyquinolin-3-yl]-phenylmethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H21NO4S/c1-16-9-11-20(13-17(16)2)31(28,29)25-21-14-19(30-3)10-12-23(21)26-15-22(25)24(27)18-7-5-4-6-8-18/h4-15H,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WPDNRCKJJDKZNP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)S(=O)(=O)C2=C3C=C(C=CC3=NC=C2C(=O)C4=CC=CC=C4)OC)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H21NO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-benzoyl-4-(3,4-dimethylbenzenesulfonyl)-6-methoxyquinoline typically involves multi-step organic reactions. The starting materials often include 3,4-dimethylphenylsulfonyl chloride, 6-methoxyquinoline, and benzoyl chloride. The reaction conditions may involve the use of catalysts, solvents, and specific temperature and pressure settings to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as recrystallization, chromatography, and distillation may be employed to purify the final product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions may convert the sulfonyl group to a sulfide.
Substitution: The methoxy group on the quinoline ring may be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogenating agents, nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides, while reduction may produce sulfides.
Scientific Research Applications
Chemistry
In chemistry, this compound may be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various chemical modifications, making it a valuable intermediate in organic synthesis.
Biology
In biological research, quinoline derivatives are often studied for their potential as antimicrobial, antiviral, and anticancer agents. This compound may exhibit similar biological activities, making it a subject of interest in pharmacological studies.
Medicine
The compound may be investigated for its therapeutic potential in treating various diseases. Its ability to interact with specific biological targets could lead to the development of new drugs.
Industry
In the industrial sector, this compound may be used in the production of dyes, pigments, and other specialty chemicals. Its chemical properties make it suitable for various applications in material science.
Mechanism of Action
The mechanism of action of 3-benzoyl-4-(3,4-dimethylbenzenesulfonyl)-6-methoxyquinoline involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound’s effects are mediated through binding to these targets, leading to changes in cellular processes.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Key Observations:
- Synthetic Efficiency: The one-pot synthesis of 2-(4-Cl-phenyl)-4-(3,4-diMeO-phenyl)-6-MeO-quinoline offers advantages in step economy compared to multi-step Pd-catalyzed routes used for the target compound and BB07995 .
- Functional Group Diversity : BB07995 incorporates a fluorophenyl-piperazinyl group at position 4, which could confer distinct pharmacokinetic properties (e.g., solubility, blood-brain barrier penetration) relative to the sulfonyl group in the target compound .
Physicochemical and Spectral Properties
- Melting Points: Compound 4k exhibits a melting point of 223–225°C , while data for the target compound remain unreported. High melting points in sulfonyl-containing quinolines suggest strong intermolecular interactions (e.g., hydrogen bonding via sulfonyl oxygen).
- Spectroscopic Data: IR and NMR spectra for compound 4k confirm the presence of amino (NH₂) and methoxy groups . Similar analyses for the target compound would require detailed crystallographic or spectroscopic studies using tools like SHELXL .
Biological Activity
3-benzoyl-4-(3,4-dimethylbenzenesulfonyl)-6-methoxyquinoline, also referred to as EVT-2856515, is a synthetic compound belonging to the quinoline family. Quinoline derivatives are known for their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. This article explores the biological activity of this specific compound, synthesizing available research findings and case studies.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of approximately 459.56 g/mol. The compound features several functional groups that contribute to its biological activity:
- Methoxy group : Enhances lipophilicity and potential bioactivity.
- Sulfonyl group : Known to influence the reactivity and interaction with biological targets.
Biological Activity Overview
Research indicates that quinoline derivatives exhibit a range of biological activities. The specific activities of this compound include:
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Antimicrobial Activity :
- Quinoline derivatives have demonstrated effectiveness against various bacterial strains and fungi. Preliminary studies suggest that this compound may inhibit the growth of certain pathogens, although specific data on its antimicrobial efficacy is limited.
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Anticancer Properties :
- Quinoline compounds have been investigated for their anticancer potential. While detailed studies on this specific compound are scarce, related quinoline derivatives have shown promise in inhibiting cancer cell proliferation and inducing apoptosis in various cancer types.
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Enzyme Inhibition :
- Some studies indicate that quinoline derivatives can act as inhibitors of specific enzymes involved in inflammatory pathways. This could position this compound as a candidate for further research in treating inflammatory diseases.
The synthesis of this compound involves multi-step organic reactions that require careful control of reaction conditions to ensure high yields and purity. Common methods include acylation reactions involving the quinoline core.
The exact mechanism of action remains to be fully elucidated; however, it is hypothesized that the compound may interact with cellular targets involved in signaling pathways related to inflammation and cancer progression. Further studies are necessary to clarify its specific biological targets.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
